Cas no 1105202-59-2 (5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide)

5-Bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a thienopyrazole core functionalized with a brominated furan carboxamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The bromine substitution enhances electrophilic reactivity, facilitating further derivatization, while the propylcarbamoyl group may improve solubility and bioavailability. This compound’s fused thienopyrazole-furan system suggests possible applications in developing bioactive molecules with tailored pharmacokinetic properties. Its precise mechanism and applications depend on further pharmacological evaluation, but its modular structure makes it a versatile intermediate for synthetic and drug discovery efforts.
5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide structure
1105202-59-2 structure
Product Name:5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide
CAS No:1105202-59-2
MF:C15H17BrN4O3S
MW:413.289480924606
CID:5941077
PubChem ID:30862125
Update Time:2025-06-09

5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide
    • 5-bromo-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
    • 1105202-59-2
    • 5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
    • 5-bromo-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide
    • F5486-0037
    • AKOS024510315
    • VU0644572-1
    • Inchi: 1S/C15H17BrN4O3S/c1-2-5-17-13(21)6-20-14(9-7-24-8-10(9)19-20)18-15(22)11-3-4-12(16)23-11/h3-4H,2,5-8H2,1H3,(H,17,21)(H,18,22)
    • InChI Key: CEGIFAAASFWHGJ-UHFFFAOYSA-N
    • SMILES: O1C(Br)=CC=C1C(NC1N(CC(=O)NCCC)N=C2CSCC2=1)=O

Computed Properties

  • Exact Mass: 412.02047g/mol
  • Monoisotopic Mass: 412.02047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 115Ų

5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Pricemore >>

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5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide Related Literature

Additional information on 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno3,4-cpyrazol-3-yl}furan-2-carboxamide

Introduction to 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS No. 1105202-59-2)

5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS No. 1105202-59-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thienopyrazoles and is characterized by a brominated furan ring and a propylcarbamoyl substituent. The intricate structure of this molecule offers a promising scaffold for the development of novel drugs targeting various diseases.

The chemical structure of 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide is particularly noteworthy for its combination of aromatic and heterocyclic moieties. The presence of the bromine atom on the furan ring and the propylcarbamoyl group on the thienopyrazole core provides a unique set of electronic and steric properties that can influence its biological activity. Recent studies have highlighted the importance of these structural elements in modulating the compound's interactions with biological targets.

In terms of synthesis, 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide can be prepared through a multi-step process involving the condensation of appropriate intermediates. The synthesis typically begins with the formation of the thienopyrazole core, followed by the introduction of the brominated furan ring and the propylcarbamoyl substituent. The synthetic route is designed to optimize yield and purity while minimizing side reactions and impurities.

The biological activity of 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has been extensively studied in recent years. One of its key applications is in the field of anticancer research. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can effectively reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide have also been evaluated in preclinical studies. Results indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.

Clinical trials are currently underway to assess the safety and efficacy of 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide in human subjects. Early-phase trials have shown promising results in terms of safety profiles and preliminary efficacy data. These trials are crucial for determining the optimal dosing regimens and identifying any potential adverse effects that may arise during long-term use.

In conclusion, 5-bromo-N-{2-(propylcarbamoyl)methyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide (CAS No. 1105202-59-2) represents a promising lead compound in the development of novel therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for these conditions.

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